N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide
Description
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorophenyl group, and a difluorobicycloheptane moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N5O/c17-11-5-4-10(24-9-20-22-23-24)7-12(11)21-14(25)8-15-6-2-1-3-13(15)16(15,18)19/h4-5,7,9,13H,1-3,6,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVPYMRPIHDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C2(F)F)CC(=O)NC3=C(C=CC(=C3)N4C=NN=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Incorporation of the Difluorobicycloheptane Moiety: This can be done through a series of reactions including halogenation and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[41
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-acetamide: Lacks the difluorobicycloheptane moiety.
2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide: Lacks the chlorophenyl and tetrazole groups.
Uniqueness
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the tetrazole ring, chlorophenyl group, and difluorobicycloheptane moiety makes it distinct from other compounds and potentially useful in a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
